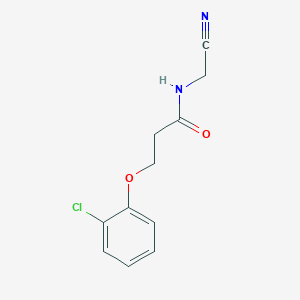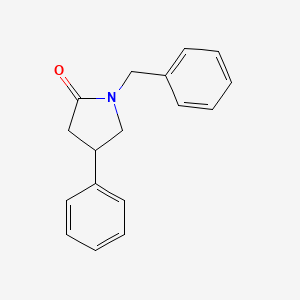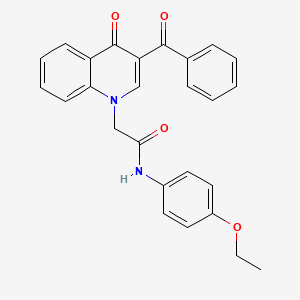![molecular formula C12H13ClN4O2S2 B2378954 N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide CAS No. 338421-81-1](/img/structure/B2378954.png)
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals, dyes, and plastics .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, triazole derivatives can be synthesized through the reaction of alkyl halides with azides .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
Triazole derivatives have been reported to possess antioxidant properties, protecting against oxidative damage and inhibiting lipid peroxidation . The specific reactivity of this compound would depend on the specific substituents and their positions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of polar functional groups like sulfonamide could increase its solubility in water .Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes the compound a potential candidate for the development of new antibacterial agents.
Antimicrobial Activity
The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial activity . This suggests that our compound could be used in the development of new antimicrobial drugs.
Anti-Inflammatory Drugs
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is also associated with anti-inflammatory activity . Therefore, the compound could potentially be used in the development of new anti-inflammatory drugs.
Antifungal Agents
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is known to have antifungal activities . This suggests that our compound could be used in the development of new antifungal drugs.
Anticancer Activity
Research has been conducted on the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown anticancer activity . Given the structural similarities, our compound could potentially be used in the development of new anticancer drugs.
Sensors
Heterocyclic Schiff bases, which are structurally similar to our compound, find promising potential applications as sensors (optical and electrical) . This suggests that our compound could be used in the development of new sensors.
Intermediates in Organic Reactions
Heterocyclic Schiff bases are also used as intermediates in organic reactions . This suggests that our compound could be used as an intermediate in various organic synthesis processes.
Dyes and Pigments
Heterocyclic Schiff bases are used in the development of dyes and pigments . This suggests that our compound could potentially be used in the development of new dyes and pigments.
properties
IUPAC Name |
4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQMTMMYDODMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)
![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)
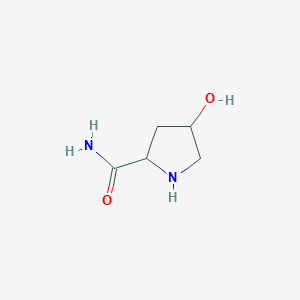
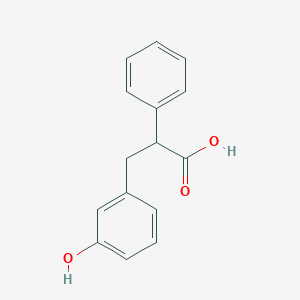

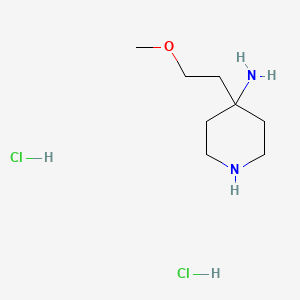
![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)
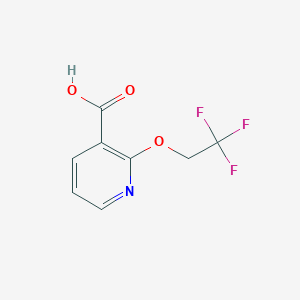

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)
